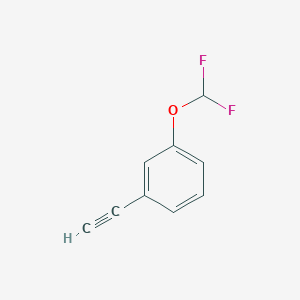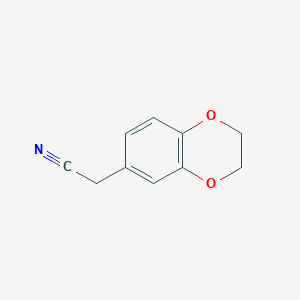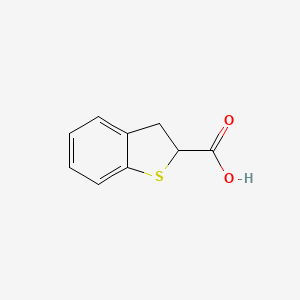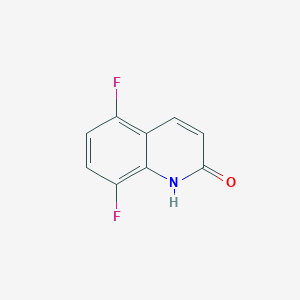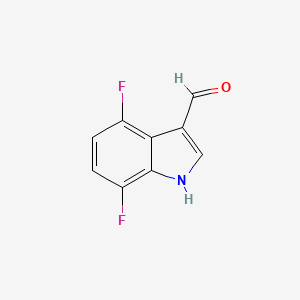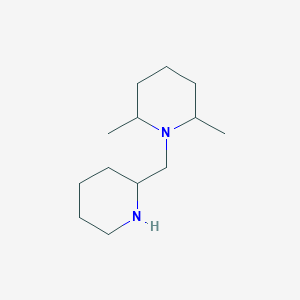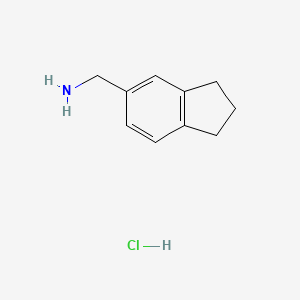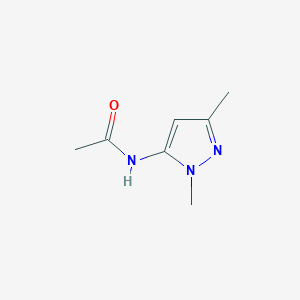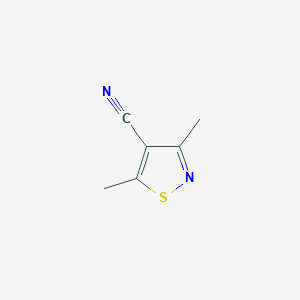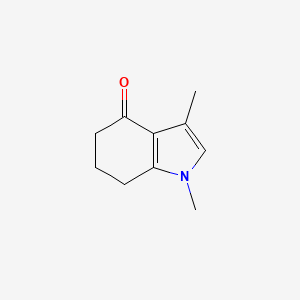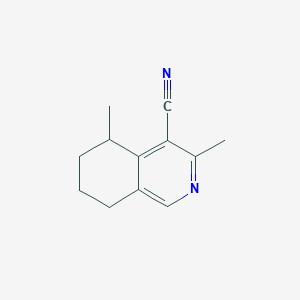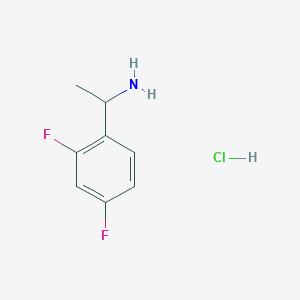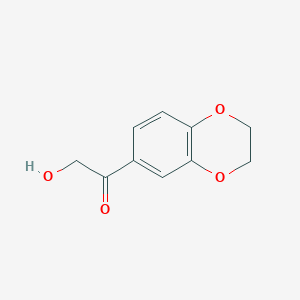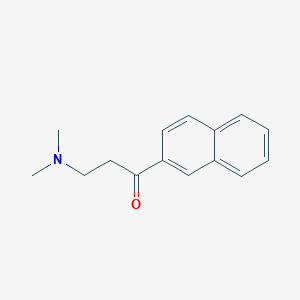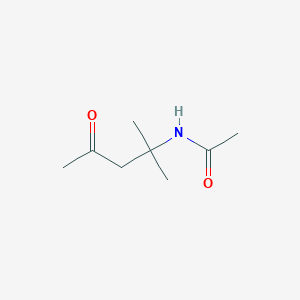
N-(1,1-Dimethyl-3-oxobutyl)acetamide
説明
“N-(1,1-Dimethyl-3-oxobutyl)acetamide”, also known as “Diacetone Acrylamide”, is a highly reactive vinyl monomer . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . It is used in the synthesis of copolymers .
Synthesis Analysis
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)acetamide involves the copolymerization of N-(1,1-dimethyl-3-oxobutyl)acrylamide (DOBA) and Methyl methacrylate (MMA) in dimethylformamide using benzoyl peroxide as the initiator at 70 °C .Molecular Structure Analysis
The molecular structure of N-(1,1-Dimethyl-3-oxobutyl)acetamide consists of a carbonyl group (C=O), a nitrogen atom (N), and two methyl groups (CH3) attached to the same carbon atom . The structure also includes an acetyl group (O=CCH3) and a gem-dimethyl group .Chemical Reactions Analysis
The chemical reactions involving N-(1,1-Dimethyl-3-oxobutyl)acetamide primarily include its copolymerization with other monomers such as Methyl methacrylate (MMA) to form copolymers .Physical And Chemical Properties Analysis
N-(1,1-Dimethyl-3-oxobutyl)acetamide is a solid substance . Its SMILES string representation is O=C©NC©©CC©=O .科学的研究の応用
Antifungal Activity
N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives have shown promising results as antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective against various fungal species, including Candida and Aspergillus species. These derivatives exhibit broad antifungal activity and have demonstrated efficacy in vivo in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Environmental Monitoring
N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives can be used as molecular probes for detecting carbonyl compounds in environmental water samples. Houdier et al. (2000) reported the use of such derivatives for sensitive detection of small concentrations of aldehydes and ketones in water samples, highlighting their application in environmental monitoring (Houdier et al., 2000).
Synthesis and Characterization of Derivatives
The synthesis and structural analysis of N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives have been a focus of research. Nikonov et al. (2016) synthesized silylated derivatives and investigated their structures using various spectroscopic methods, contributing to the understanding of their chemical properties and potential applications in materials science (Nikonov et al., 2016).
Antimicrobial and Hemolytic Activities
The derivatives of N-(1,1-Dimethyl-3-oxobutyl)acetamide have been studied for their antimicrobial properties. Gul et al. (2017) synthesized a series of derivatives and screened them for antimicrobial activity, finding several compounds with significant efficacy against various microbial species (Gul et al., 2017).
Photoinitiator in Polymerization
N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives have applications in polymer science. Batibay et al. (2020) synthesized a derivative used as a nano-photoinitiator for the preparation of hybrid networks in polymer materials, demonstrating the potential of these compounds in advanced material synthesis (Batibay et al., 2020).
将来の方向性
特性
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)5-8(3,4)9-7(2)11/h5H2,1-4H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBLCRDWZGXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453751 | |
| Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
CAS RN |
40652-47-9 | |
| Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



